REACTION_CXSMILES
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[CH3:1][O:2][NH2:3].[N:4]([C:7]1[CH:11]=[C:10]([C:12]([CH3:15])([CH3:14])[CH3:13])[O:9][N:8]=1)=[C:5]=[O:6]>>[CH3:1][O:2][NH:3][C:5]([NH:4][C:7]1[CH:11]=[C:10]([C:12]([CH3:15])([CH3:14])[CH3:13])[O:9][N:8]=1)=[O:6]
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Name
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|
Quantity
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8.5 g
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Type
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reactant
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Smiles
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CON
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Name
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|
Quantity
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15 g
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Type
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reactant
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Smiles
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N(=C=O)C1=NOC(=C1)C(C)(C)C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The resulting mixture was filtered
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Type
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CUSTOM
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Details
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the solid was triturated with ether
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Name
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|
Type
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product
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Smiles
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CONC(=O)NC1=NOC(=C1)C(C)(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |